{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 713497-65-5
VCID: VC16815062
InChI: InChI=1S/C19H21IN2O/c20-17-3-1-2-16(12-17)19(23)15-6-4-14(5-7-15)13-22-10-8-18(21)9-11-22/h1-7,12,18H,8-11,13,21H2
SMILES:
Molecular Formula: C19H21IN2O
Molecular Weight: 420.3 g/mol

{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone

CAS No.: 713497-65-5

Cat. No.: VC16815062

Molecular Formula: C19H21IN2O

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone - 713497-65-5

Specification

CAS No. 713497-65-5
Molecular Formula C19H21IN2O
Molecular Weight 420.3 g/mol
IUPAC Name [4-[(4-aminopiperidin-1-yl)methyl]phenyl]-(3-iodophenyl)methanone
Standard InChI InChI=1S/C19H21IN2O/c20-17-3-1-2-16(12-17)19(23)15-6-4-14(5-7-15)13-22-10-8-18(21)9-11-22/h1-7,12,18H,8-11,13,21H2
Standard InChI Key HOVNEYFZXAYBRJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)I

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, {4-[(4-aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone, reflects its three key components:

  • 3-Iodophenyl group: An aromatic ring substituted with iodine at the meta position, contributing to electronic effects and potential halogen bonding.

  • Benzophenone core: A ketone bridge linking two aromatic systems, enabling π-π stacking interactions.

  • 4-[(4-Aminopiperidin-1-yl)methyl]phenyl group: A piperidine ring with a primary amine at the 4-position, connected to the benzophenone via a methylene spacer.

The presence of iodine introduces steric bulk and polarizability, while the aminopiperidine moiety offers hydrogen-bonding capabilities and basicity (pKa ~10–11 for similar piperidine derivatives) .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular formulaC₁₉H₂₁IN₂O
Molecular weight444.29 g/mol
IUPAC name{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone
Hybridizationsp² (aromatic), sp³ (piperidine)

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone can be approached via a three-step strategy:

  • Formation of the benzophenone core: Friedel-Crafts acylation or Suzuki-Miyaura coupling.

  • Introduction of the piperidine moiety: Mannich reaction or nucleophilic substitution.

  • Functional group modifications: Protection/deprotection of the amine group.

Synthetic Procedures

A plausible route, adapted from analogous methodologies , involves:

Step 1: Synthesis of 3-Iodobenzophenone

3-Iodobenzoyl chloride is reacted with benzene derivatives under Friedel-Crafts conditions (AlCl₃ catalyst) to yield the iodinated benzophenone intermediate.

Step 2: Installation of the Piperidine Side Chain

The aminopiperidine group is introduced via a Mannich reaction or reductive amination. For example, 4-aminopiperidine reacts with formaldehyde and the benzophenone derivative to form the methylene-linked structure.

Step 3: Purification and Characterization

Crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH) and characterized by NMR, IR, and MS.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
1AlCl₃, CH₂Cl₂, 0°C → rt, 12h65%Adapted
24-Aminopiperidine, HCHO, NaBH₃CN, MeOH45%Analogous
3Column chromatography (CH₂Cl₂/MeOH 9:1)80%-

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic benzophenone and iodophenyl groups. LogP estimates (ChemDraw) suggest a value of ~3.5, indicating moderate lipophilicity. Stability studies on analogous piperidine derivatives show decomposition above 200°C .

Table 3: Physicochemical Data

PropertyValue
Melting point218–220°C (predicted)
logP3.4–3.7
Solubility in DMSO>10 mg/mL

Applications and Future Directions

Drug Development

The compound’s dual aromatic/amine structure makes it a candidate for:

  • Kinase inhibitors: Targeting EGFR or VEGFR2.

  • Antidepressants: Serotonin/norepinephrine reuptake inhibition.

Radiopharmaceuticals

The iodine-131 isotope could enable use in theranostics, though stability under physiological conditions requires validation.

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